methyl 3-iodo-1H-indole-5-carboxylate

Palladium catalysis Oxidative addition Cross-coupling

Methyl 3-iodo-1H-indole-5-carboxylate (CAS 1257847-81-6) features a reactive C3 iodine that outperforms bromo/chloro analogs in Suzuki-Miyaura and Sonogashira couplings, ensuring reliable library synthesis and fewer failed reactions. The orthogonally positioned 5‑methyl ester allows stepwise elaboration for kinase hinge‑binding motifs and bifunctional degrader molecules. With ≥95% purity and non‑hazardous shipping, it is the premier building block for high‑throughput medicinal chemistry and solid‑phase degrader construction.

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
CAS No. 1257847-81-6
Cat. No. B1463579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-iodo-1H-indole-5-carboxylate
CAS1257847-81-6
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC=C2I
InChIInChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3
InChIKeyIZPCAXPMBYCTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-iodo-1H-indole-5-carboxylate (CAS 1257847-81-6): A Strategic 3‑Iodoindole Scaffold for Cross‑Coupling


Methyl 3‑iodo‑1H‑indole‑5‑carboxylate (CAS 1257847‑81‑6) is a heterocyclic building block that positions an iodine atom at the 3‑position of the indole core and a methyl ester at the 5‑position [REFS‑1]. This substitution pattern creates a dense, differentially functionalized scaffold that is commercially available with a purity specification of ≥95 % (from vendors such as AKSci, CymitQuimica, Enamine) [REFS‑1][REFS‑2]. The iodine substituent provides a potent leaving group for palladium‑catalyzed cross‑coupling reactions, while the ester handle remains available for further manipulation or for modulating physicochemical properties during library synthesis [REFS‑3].

Why 3‑Bromo‑ and 3‑Chloroindole‑5‑carboxylate Analogs Cannot Substitute Methyl 3‑iodo‑1H‑indole‑5‑carboxylate


Although several 3‑halo‑1H‑indole‑5‑carboxylate esters share the same core, they are not interchangeable building blocks. The identity of the halogen at the 3‑position profoundly dictates the rate and scope of palladium‑catalyzed cross‑couplings [REFS‑1]. Iodides undergo oxidative addition to Pd(0) significantly faster than bromides and chlorides, enabling milder reaction conditions and higher functional group tolerance [REFS‑2]. In the specific context of 3‑haloindoles, chloroindoles are known to be less reactive than their bromo and iodo counterparts, limiting their utility in sequential coupling sequences [REFS‑1]. Consequently, substituting a 3‑bromo‑ or 3‑chloro‑5‑carboxylate for the 3‑iodo variant often results in incomplete conversion, lower yields, or a narrower substrate scope in Suzuki–Miyaura and Sonogashira reactions [REFS‑1][REFS‑2].

Quantitative Evidence Differentiating Methyl 3‑iodo‑1H‑indole‑5‑carboxylate from its 3‑Bromo‑ and 3‑Chloro‑5‑carboxylate Analogs


Enhanced Oxidative Addition Rates of 3‑Iodo‑ vs. 3‑Bromo‑ and 3‑Chloroindoles in Palladium Catalysis

The 3‑iodoindole scaffold undergoes oxidative addition to Pd(0) approximately 10³–10⁵ times faster than the corresponding 3‑bromoindole and up to 10⁶ times faster than the 3‑chloroindole [REFS‑1]. This well‑established trend in aryl halide reactivity directly translates to the 5‑carboxylate series: methyl 3‑iodo‑1H‑indole‑5‑carboxylate (C–I bond dissociation energy ~57 kcal mol⁻¹) is a far superior electrophile in Suzuki–Miyaura and Sonogashira couplings compared to its bromo (C–Br ~71 kcal mol⁻¹) and chloro (C–Cl ~95 kcal mol⁻¹) analogs [REFS‑1][REFS‑2].

Palladium catalysis Oxidative addition Cross-coupling

Observed Reactivity Gradients in 3‑Haloindole Cross‑Couplings (CF₃‑Substituted Analogues)

In a comparative study of 3‑halogenated 2‑CF₃‑indoles, the 3‑iodo derivative exhibited a broad substrate scope in palladium‑catalyzed cross‑couplings with phenyl boronic acid and phenylacetylene, delivering products in 72–98 % yield [REFS‑1]. In contrast, the 3‑chloro analogue was described as “less reactive” than the bromo and iodo derivatives, limiting its utility in the same transformations [REFS‑1]. Although this data is derived from 2‑CF₃‑substituted indoles, the electronic influence of the 2‑CF₃ group is analogous to the electron‑withdrawing 5‑CO₂Me group, making the relative reactivity hierarchy directly applicable to the 5‑carboxylate series.

Suzuki coupling 3‑Haloindole Palladium catalysis

Electron‑Withdrawing 5‑CO₂Me Group Enhances 3‑Iodo Electrophilicity Over the Parent 3‑Iodoindole

The 5‑CO₂Me substituent exerts an electron‑withdrawing inductive effect (σₘ ≈ 0.35) that further activates the C3–I bond toward oxidative addition relative to the unsubstituted 3‑iodoindole [REFS‑1]. ¹H NMR analysis of methyl 3‑iodo‑1H‑indole‑5‑carboxylate shows the C2‑proton signal at δ 7.37 ppm, whereas the same proton in 3‑iodoindole appears at δ 7.20 ppm [REFS‑2]. This 0.17 ppm downfield shift is consistent with a decrease in electron density on the pyrrole ring, which facilitates Pd insertion into the C–I bond [REFS‑1].

Electronic effects Cross‑coupling Indole functionalization

Direct C3‑Iodination of Methyl Indole‑5‑carboxylate Delivers 90 % Yield

The target compound can be prepared in 90 % isolated yield by direct electrophilic iodination of methyl 1H‑indole‑5‑carboxylate with molecular iodine in DMF [REFS‑1]. This one‑step, high‑yielding procedure contrasts sharply with the analogous 3‑bromo‑5‑carboxylate, which is typically obtained in lower yields (~70–80 %) via NBS bromination [REFS‑2]. The 3‑chloro‑5‑carboxylate is not readily accessible by direct electrophilic chlorination and generally requires multistep sequences [REFS‑3].

Synthetic route Iodination Indole

3‑Iodoindole Scaffolds Enable 42‑Member Library Construction via Sequential Sonogashira and Suzuki Couplings

3‑Iodoindoles serve as privileged intermediates for the construction of diverse libraries of trisubstituted indoles. In a systematic study, 3‑iodoindoles underwent sequential palladium‑catalyzed Sonogashira and Suzuki couplings to generate a 42‑member library of 1,2,3‑trisubstituted indoles in both solution and solid‑phase formats [REFS‑1]. The 5‑carboxylate derivative of methyl 3‑iodo‑1H‑indole‑5‑carboxylate is a direct analog of the 3‑iodoindoles employed in this library synthesis, and the presence of the ester group offers an additional diversification handle (e.g., hydrolysis to the acid, amide coupling) [REFS‑2].

Parallel library synthesis 3‑Iodoindole Solid‑phase synthesis

Potential for Orthogonal Functionalization via Ester Hydrolysis and C3 Cross‑Coupling

The methyl ester at the 5‑position can be selectively hydrolyzed to the carboxylic acid (mild basic conditions) while leaving the C3–I bond intact, enabling orthogonal functionalization strategies [REFS‑1]. This contrasts with analogs lacking the ester group (e.g., 3‑iodoindole), which offer only the C3 handle for diversification. Following C3 cross‑coupling, the acid can be further elaborated via amide coupling or other transformations, providing two distinct diversification points from a single building block [REFS‑1].

Orthogonal reactivity Ester hydrolysis Indole functionalization

Optimal Use Cases for Methyl 3‑iodo‑1H‑indole‑5‑carboxylate in Drug Discovery and Chemical Biology


Parallel Synthesis of 3‑Aryl‑1H‑indole‑5‑carboxylate Libraries for Kinase Inhibitor Lead Optimization

Methyl 3‑iodo‑1H‑indole‑5‑carboxylate is ideally suited for high‑throughput Suzuki–Miyaura coupling with diverse aryl boronic acids to generate focused libraries of 3‑aryl‑1H‑indole‑5‑carboxylates [REFS‑1]. The 5‑carboxylate moiety mimics the carboxylic acid side‑chain present in many kinase hinge‑binding motifs, and the C3 aryl group can be varied to explore hydrophobic pocket interactions. The high oxidative addition rate of the 3‑iodo handle ensures reliable coupling with electronically diverse boronic acids, minimizing failed reactions in a library format [REFS‑2]. Following library synthesis, the ester can be hydrolyzed to the acid for biochemical assay.

Solid‑Phase Synthesis of Indole‑Based PROTACs or Molecular Glues

The compound is an excellent anchor for solid‑phase synthesis of indole‑containing degraders [REFS‑1]. The C3–I bond can be coupled with alkyne‑ or boronic acid‑functionalized linkers via Sonogashira or Suzuki reactions, while the 5‑CO₂Me group can be deprotected and coupled to E3 ligase ligands (e.g., VHL or CRBN binders) after cleavage from the resin. The electron‑withdrawing nature of the 5‑ester enhances the C3–I bond reactivity, making solid‑phase couplings more efficient [REFS‑2]. The orthogonality of the C3 and C5 handles is particularly valuable for the stepwise construction of bifunctional molecules [REFS‑3].

Synthesis of 3‑Alkynyl‑1H‑indole‑5‑carboxylates for Click Chemistry and Bioorthogonal Probes

Sonogashira coupling of methyl 3‑iodo‑1H‑indole‑5‑carboxylate with terminal alkynes provides 3‑alkynyl‑1H‑indole‑5‑carboxylates [REFS‑1]. These alkynyl‑indoles are valuable substrates for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) to generate triazole‑linked conjugates for target engagement studies, fluorescent probes, or activity‑based protein profiling (ABPP). The 5‑ester group can be reduced to the alcohol or hydrolyzed to the acid to modulate solubility or to attach additional reporter groups [REFS‑2]. The high yield of the Sonogashira step with iodoindoles ensures efficient access to the key alkynyl intermediate [REFS‑1].

Scaffold‑Hopping and Fragment‑Based Drug Discovery (FBDD) Starting Point

The 3‑iodo‑5‑carboxylate indole core is a privileged fragment that can be rapidly elaborated via C3 cross‑coupling to explore chemical space around the indole scaffold [REFS‑1]. In fragment‑based campaigns, the compound can be screened directly for weak binding to a target of interest, and then “grown” at the C3 position to improve affinity. The methyl ester provides a convenient handle for structure‑based design (e.g., amide bond formation with proximal protein residues) [REFS‑2]. The well‑defined reactivity profile of the 3‑iodo group minimizes synthetic uncertainty during the hit‑to‑lead phase, accelerating the development of potent inhibitors [REFS‑1].

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